molecular formula C12H17N3O3 B13001091 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13001091
M. Wt: 251.28 g/mol
InChI Key: NCRVRHHAAXYFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by subsequent functionalization to introduce the butyl group . The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or pyrrolidines.

Scientific Research Applications

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-1H-pyrazol-4-ylboronic acid: Shares the pyrazole ring but differs in functional groups.

    1-Methyl-1H-pyrazole-4-boronic acid: Similar structure with a methyl group instead of a butyl group.

    1-Isobutyl-1H-pyrazol-4-ylboronic acid: Contains an isobutyl group instead of a butyl group

Uniqueness

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

1-(1-butylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-2-3-4-14-8-10(6-13-14)15-7-9(12(17)18)5-11(15)16/h6,8-9H,2-5,7H2,1H3,(H,17,18)

InChI Key

NCRVRHHAAXYFEP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.